2-Methyl-azabicyclononanol diphenylacetate hydrochloride
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Overview
Description
2-Methyl-azabicyclononanol diphenylacetate hydrochloride is a chemical compound with the molecular formula C23H27NO2Cl. It is known for its unique bicyclic structure and is used in various scientific research applications. The compound is characterized by its azabicyclononanol core, which is modified with a methyl group and a diphenylacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-azabicyclononanol diphenylacetate hydrochloride typically involves the reaction of 2-methyl-azabicyclononanol with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-azabicyclononanol diphenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azabicyclononanol core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azabicyclononanol derivatives.
Scientific Research Applications
2-Methyl-azabicyclononanol diphenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-azabicyclononanol diphenylacetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to modulate neurotransmitter activity by binding to receptor sites, thereby influencing signal transduction pathways. This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-azabicyclononanol acetate
- 2-Methyl-azabicyclononanol benzoate
- 2-Methyl-azabicyclononanol propionate
Uniqueness
2-Methyl-azabicyclononanol diphenylacetate hydrochloride is unique due to its diphenylacetate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
73855-73-9 |
---|---|
Molecular Formula |
C23H28ClNO2 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(2-methyl-1-azoniabicyclo[3.3.1]nonan-2-yl) 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-23(15-14-18-9-8-16-24(23)17-18)26-22(25)21(19-10-4-2-5-11-19)20-12-6-3-7-13-20;/h2-7,10-13,18,21H,8-9,14-17H2,1H3;1H |
InChI Key |
VLWWDXCLFUADHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2CCC[NH+]1C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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